molecular formula C16H24FN5O B7067287 N-cyclohexyl-2-[4-(5-fluoropyrimidin-2-yl)piperazin-1-yl]acetamide

N-cyclohexyl-2-[4-(5-fluoropyrimidin-2-yl)piperazin-1-yl]acetamide

Cat. No.: B7067287
M. Wt: 321.39 g/mol
InChI Key: HWHGXYHMSNIYOV-UHFFFAOYSA-N
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Description

N-cyclohexyl-2-[4-(5-fluoropyrimidin-2-yl)piperazin-1-yl]acetamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound features a cyclohexyl group, a fluoropyrimidine moiety, and a piperazine ring, making it structurally complex and potentially versatile in its applications.

Properties

IUPAC Name

N-cyclohexyl-2-[4-(5-fluoropyrimidin-2-yl)piperazin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24FN5O/c17-13-10-18-16(19-11-13)22-8-6-21(7-9-22)12-15(23)20-14-4-2-1-3-5-14/h10-11,14H,1-9,12H2,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWHGXYHMSNIYOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)CN2CCN(CC2)C3=NC=C(C=N3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24FN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclohexyl-2-[4-(5-fluoropyrimidin-2-yl)piperazin-1-yl]acetamide typically involves multiple steps:

    Formation of the Piperazine Intermediate: The initial step often involves the reaction of 5-fluoropyrimidine with piperazine under controlled conditions to form the 5-fluoropyrimidin-2-yl-piperazine intermediate.

    Acylation Reaction: This intermediate is then subjected to an acylation reaction with N-cyclohexyl-2-bromoacetamide. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the nucleophilic substitution.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain this compound in high purity.

Industrial Production Methods

For industrial-scale production, the synthesis process is optimized for efficiency and yield. This may involve:

    Continuous Flow Chemistry: Utilizing continuous flow reactors to maintain consistent reaction conditions and improve scalability.

    Automated Synthesis: Employing automated synthesis platforms to reduce human error and increase reproducibility.

    Green Chemistry Approaches: Implementing environmentally friendly solvents and reagents to minimize waste and reduce environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-cyclohexyl-2-[4-(5-fluoropyrimidin-2-yl)piperazin-1-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, potentially leading to the formation of N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, which may reduce the fluoropyrimidine ring or other functional groups.

    Substitution: The fluorine atom on the pyrimidine ring can be substituted with other nucleophiles under appropriate conditions, leading to a variety of derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions can produce a range of derivatives with different functional groups replacing the fluorine atom.

Scientific Research Applications

N-cyclohexyl-2-[4-(5-fluoropyrimidin-2-yl)piperazin-1-yl]acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in medicinal chemistry.

    Biology: Investigated for its potential interactions with biological targets, such as enzymes or receptors.

    Medicine: Explored for its potential therapeutic effects, including as a candidate for drug development.

    Industry: Utilized in the development of new materials or as a precursor in the synthesis of other industrially relevant compounds.

Mechanism of Action

The mechanism by which N-cyclohexyl-2-[4-(5-fluoropyrimidin-2-yl)piperazin-1-yl]acetamide exerts its effects is often related to its interaction with specific molecular targets. These may include:

    Enzymes: The compound may inhibit or activate certain enzymes, affecting biochemical pathways.

    Receptors: It may bind to receptors on cell surfaces, modulating cellular responses.

    Pathways: The compound can influence signaling pathways, leading to changes in cellular function or behavior.

Comparison with Similar Compounds

Similar Compounds

    N-cyclohexyl-2-[4-(5-chloropyrimidin-2-yl)piperazin-1-yl]acetamide: Similar structure but with a chlorine atom instead of fluorine.

    N-cyclohexyl-2-[4-(5-methylpyrimidin-2-yl)piperazin-1-yl]acetamide: Contains a methyl group instead of fluorine.

Uniqueness

N-cyclohexyl-2-[4-(5-fluoropyrimidin-2-yl)piperazin-1-yl]acetamide is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms often enhance the metabolic stability and bioavailability of compounds, making this particular compound potentially more effective in its applications.

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